2-(Naphthalen-2-yl)piperidine hydrochloride 2-(Naphthalen-2-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794634
InChI: InChI=1S/C15H17N.ClH/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15;/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2;1H
SMILES: C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl
Molecular Formula: C15H18ClN
Molecular Weight: 247.76 g/mol

2-(Naphthalen-2-yl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13794634

Molecular Formula: C15H18ClN

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

2-(Naphthalen-2-yl)piperidine hydrochloride -

Specification

Molecular Formula C15H18ClN
Molecular Weight 247.76 g/mol
IUPAC Name 2-naphthalen-2-ylpiperidine;hydrochloride
Standard InChI InChI=1S/C15H17N.ClH/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15;/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2;1H
Standard InChI Key NVVJSHNTZRIJDL-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl
Canonical SMILES C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a naphthalen-2-yl group. The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive compounds .

Molecular Formula: C₁₅H₁₈ClN
Molecular Weight: 247.76 g/mol

Key structural features include:

  • Naphthalene system: A bicyclic aromatic framework providing hydrophobic and π-π stacking interactions.

  • Piperidine ring: A saturated amine ring enabling hydrogen bonding and conformational flexibility.

  • Hydrochloride salt: Improves crystallinity and aqueous solubility compared to the free base.

Physicochemical Data

Available properties from limited sources are summarized below:

PropertyValueSource Reliability
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
SolubilityLikely polar solventsInferred

The absence of empirical data for melting/boiling points and solubility underscores the need for experimental characterization. Comparative analysis with analogous piperidine derivatives suggests moderate solubility in ethanol, DMSO, and aqueous acidic solutions .

Synthetic Routes and Optimization

Industrial-Scale Considerations

Scale-up would require optimizing:

  • Catalyst loading: Minimizing Pd usage in cross-coupling reactions to reduce costs .

  • Purification: Chromatography versus crystallization trade-offs for high-purity yields.

  • Safety: Handling hydrochloride gas during salt formation under controlled conditions.

Research Gaps and Future Directions

Critical unknowns hindering application development include:

  • Thermodynamic Data: Experimental determination of melting/boiling points and solubility profiles.

  • ADMET Profiles: Absorption, distribution, metabolism, excretion, and toxicity studies.

  • Crystallographic Data: Single-crystal X-ray structures to elucidate conformational preferences.

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